molecular formula C17H29NO11 B1201914 Neolinustatin CAS No. 72229-42-6

Neolinustatin

Cat. No.: B1201914
CAS No.: 72229-42-6
M. Wt: 423.4 g/mol
InChI Key: WOSYVGNDRYBQCQ-UHFFFAOYSA-N
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Description

Neolinustatin (CAS: 72229-42-6) is a cyanogenic diglucoside predominantly found in flaxseed (Linum usitatissimum). It is chemically defined as 2-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-2-methylbutanenitrile, with the molecular formula C₁₇H₂₉NO₁₁ and a molecular weight of 423.41 g/mol . As a secondary plant metabolite, it is synthesized from isoleucine and stored in vacuoles as a defense compound . Upon cellular disruption, this compound undergoes enzymatic hydrolysis to release hydrogen cyanide (HCN), a potent toxin .

Biological Activity

Neolinustatin is a cyanogenic glycoside predominantly found in flax (Linum usitatissimum) seeds. It plays a significant role in plant metabolism and offers various biological activities that have implications for both plant physiology and potential health effects in humans and animals. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

This compound is structurally related to linustatin, another cyanogenic glycoside, and both compounds are derived from amino acids—this compound from isoleucine and linustatin from valine. These compounds serve as a defense mechanism for the flax plant against herbivores and pathogens by releasing toxic hydrogen cyanide (HCN) upon hydrolysis.

Metabolism and Biological Activity

The metabolism of this compound involves its conversion into HCN through enzymatic hydrolysis. This process can be triggered by specific β-glycosidases such as linamarase. The degradation pathway typically begins with the removal of a sugar moiety, leading to the formation of unstable cyanohydrins that further decompose into HCN and other products .

Enzymatic Pathways

  • Hydrolysis : this compound undergoes hydrolysis to release HCN, which can be toxic at high concentrations.
  • Detoxification : In plants, HCN is detoxified via pathways involving β-cyanoalanine synthase (CAS) and hydroxynitrile lyase (HNL), which convert HCN into less harmful compounds like asparagine .

Biological Effects

This compound exhibits several biological effects that can influence both plant health and animal physiology:

  • Toxicity : The release of HCN can lead to acute toxicity in animals, characterized by symptoms such as dyspnea, ataxia, and even death upon high exposure .
  • Protective Effects : Interestingly, this compound has been noted for its protective effects against selenium toxicity in animals, suggesting potential therapeutic applications .
  • Nutritional Implications : While cyanogenic glycosides are generally considered anti-nutritional factors due to their toxicity, they also possess antioxidant properties that may contribute positively to health when consumed in controlled amounts.

Case Studies

  • Flaxseed Consumption in Animals : A study indicated that the consumption of flaxseed containing this compound resulted in lower peak concentrations of cyanide compared to other sources like cassava, highlighting its relatively safer profile when consumed appropriately .
  • Comparative Analysis of Glycosides : Research comparing various flax varieties showed significant differences in this compound content, which correlated with total cyanogenic glycoside levels. This suggests that breeding programs could focus on minimizing harmful glycoside levels while retaining beneficial properties .

Data Table: Cyanogenic Glycoside Content in Flax Varieties

VarietyLinamarin (mg/g)Linustatin (mg/g)This compound (mg/g)
Ita2694.090.286.49
Festival2.100.065.80
Ventimiglia3.500.154.20

Table adapted from research on flaxseed varieties showing content variations among different cultivars .

Q & A

Basic Research Questions

Q. How can researchers quantify neolinustatin in plant samples, and what methodological considerations ensure accuracy?

this compound is typically quantified using high-performance liquid chromatography (HPLC) with UV detection. Key steps include:

  • Column selection : Use reversed-phase C18 columns for optimal separation of cyanogenic glycosides (CGs) .
  • Gradient elution : Apply a methanol-water gradient to resolve this compound (retention time ~23.6 min) from linamarin and linustatin .
  • Validation : Calibrate with certified standards and validate precision via triplicate runs. Include controls (e.g., flaxseed varieties with known CG profiles) to confirm method robustness .
  • Data normalization : Express this compound content relative to total CG or dry weight, accounting for inter-batch variability .

Q. What factors influence this compound variability across flaxseed varieties, and how can this inform experimental design?

this compound levels vary due to:

  • Genetic differences : ANOVA analyses of 21 flax varieties revealed significant inter-varietal differences (e.g., Ventimiglia has negligible this compound, while others show high concentrations) .
  • Biosynthetic precursors : this compound synthesis depends on isoleucine availability, while linustatin derives from valine. Monitor amino acid pools in growth media to assess precursor competition .
  • Environmental stressors : Design experiments with controlled light, temperature, and nutrient conditions to isolate genetic vs. environmental effects .

Advanced Research Questions

Q. How can contradictory correlations between this compound and linustatin be resolved in biosynthetic studies?

The negative correlation (r = −0.326) between this compound and linustatin in flaxseed suggests substrate competition or shared enzymatic regulation . Methodological approaches include:

  • Enzyme kinetics : Assay β-glucosidase activity with varying isoleucine/valine ratios to identify preferential substrate utilization .
  • Isotopic labeling : Track ¹³C-labeled isoleucine/valine incorporation into CGs to map metabolic flux .
  • Gene expression analysis : Use qPCR or RNA-seq to compare transcript levels of CG-synthesis genes (e.g., CYP79/CYP71 families) in high- vs. low-neolinustatin varieties .

Q. What experimental designs are optimal for studying this compound hydrolysis and cyanide toxicity in vivo?

To model metabolic pathways:

  • In vitro hydrolysis : Simulate mammalian digestion using β-glucosidase enzymes at pH 6.8–7.2, quantifying hydrocyanic acid (HCN) release via colorimetric assays (e.g., picrate method) .
  • In vivo toxicity assays : Use rodent models to measure HCN accumulation in blood/tissues after feeding this compound-rich diets. Include controls with detoxified flaxseed meal .
  • Statistical rigor : Apply repeated-measures ANOVA to account for inter-individual variability and ensure sample sizes ≥10 per group for power ≥0.8 .

Q. How can researchers mitigate this compound’s antinutritional effects in animal feed formulations?

Strategies involve:

  • Breeding programs : Screen flax varieties for low-neolinustatin traits (e.g., Festival variety) and crossbreed while monitoring for unintended CG trade-offs .
  • Detoxification protocols : Test autoclaving (120°C, 15 psi) or fermentation to degrade this compound, validated via HPLC post-treatment .
  • Toxicity thresholds : Conduct dose-response studies in livestock to establish safe inclusion levels (e.g., <12% flaxseed meal in ruminant diets) .

Q. Methodological Resources

  • Data interpretation : Use Pearson/Spearman correlations for CG relationships and MANOVA for multi-factor analyses .
  • Reproducibility : Follow NIH guidelines for preclinical studies, including detailed protocols for animal trials and raw data archiving .
  • Ethical reporting : Disclose conflicts of interest and cite primary literature (e.g., EFSA/EC guidelines on cyanogenic compounds) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Cyanogenic Glycosides

Neolinustatin belongs to the cyanogenic diglucosides, alongside linustatin and amygdalin, which are structurally distinct from monoglucosides like linamarin and lotaustralin. Key differences include:

Compound Sugar Moiety Aglycone Source Primary Plant Source Hydrolysis Products
This compound Gentiobiose Isoleucine Flaxseed Linamarin → HCN + Glucose
Linustatin Gentiobiose Valine Flaxseed, Almonds Lotaustralin → HCN + Glucose
Linamarin Glucose Valine Cassava, Lima Beans HCN + Glucose
Amygdalin Gentiobiose Phenylalanine Almonds, Stone Fruits Prunasin → HCN + Glucose

Structural Notes:

  • This compound and linustatin are diglucosides (gentiobiose-linked), whereas linamarin is a monoglucoside .
  • The diglucosidic structure delays HCN release compared to monoglucosides, requiring sequential enzymatic cleavage .

Variability in Flaxseed Content

Studies across 21 flax varieties revealed significant variability in cyanogenic glycoside (CG) content :

Compound Concentration Range (g·Kg⁻¹ CN⁻) Contribution to Total CG Notable Varieties
This compound 0.06–1.20 45–65% Ventimiglia (0.06 g·Kg⁻¹)
Linustatin 0.28–1.10 30–50% Festival (0.28 g·Kg⁻¹)
Linamarin 0.02–0.22 2–14% All varieties (minor component)

Key Findings :

  • This compound is the dominant CG in most flax varieties, showing the strongest correlation with total CG content (r = 0.709) .
  • Ventimiglia (oil group) and Festival (intermediate group) are promising for breeding low-CG cultivars .

Analytical Methods for Quantification

  • HPLC : Modified isocratic methods separate this compound (retention time: 23.6 min), linustatin (11.0 min), and linamarin (8.2 min) .
  • LC-MS: Enables simultaneous detection of this compound, linustatin, and secoisolariciresinol in defatted flaxseed, with detection limits as low as 0.212 µg/mL .
  • GLC : Quantifies trimethylsilyl derivatives of diglucosides, achieving 90-sample/day throughput .

Toxicity and Nutritional Implications

  • Animal Feed : CG-rich flaxmeal limits poultry feed inclusion to 12–14% due to neurotoxicity risks, mitigated by vitamin B6 supplementation .

Properties

IUPAC Name

2-methyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO11/c1-3-17(2,6-18)29-16-14(25)12(23)10(21)8(28-16)5-26-15-13(24)11(22)9(20)7(4-19)27-15/h7-16,19-25H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSYVGNDRYBQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neolinustatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72229-42-6
Record name Neolinustatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 - 192 °C
Record name Neolinustatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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